N-[4-Chloro-2-methoxy-5-(1-methylcyclopropyl)phenyl]acetamide
Description
N-[4-Chloro-2-methoxy-5-(1-methylcyclopropyl)phenyl]acetamide is a substituted acetamide derivative characterized by a phenyl ring with three distinct substituents:
- Chloro at position 4 (electron-withdrawing),
- Methoxy at position 2 (electron-donating via resonance),
- 1-Methylcyclopropyl at position 5 (a strained cyclopropane ring conferring steric bulk and metabolic stability).
This compound is hypothesized to serve as a pharmaceutical intermediate or bioactive molecule, leveraging the cyclopropyl group’s ability to act as a bioisostere for unsaturated moieties while resisting enzymatic degradation .
Properties
IUPAC Name |
N-[4-chloro-2-methoxy-5-(1-methylcyclopropyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c1-8(16)15-11-6-9(13(2)4-5-13)10(14)7-12(11)17-3/h6-7H,4-5H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYOIAAHYJORNHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C(=C1)C2(CC2)C)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101180026 | |
| Record name | N-[4-Chloro-2-methoxy-5-(1-methylcyclopropyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101180026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1629269-90-4 | |
| Record name | N-[4-Chloro-2-methoxy-5-(1-methylcyclopropyl)phenyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1629269-90-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[4-Chloro-2-methoxy-5-(1-methylcyclopropyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101180026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-Chloro-2-methoxy-5-(1-methylcyclopropyl)phenyl]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chloro-2-methoxy-5-(1-methylcyclopropyl)aniline.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions are carefully controlled to ensure consistent product quality. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-Chloro-2-methoxy-5-(1-methylcyclopropyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-Chloro-2-methoxy-5-(1-methylcyclopropyl)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[4-Chloro-2-methoxy-5-(1-methylcyclopropyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
Key structural analogs differ in substituents at position 5 of the phenyl ring, significantly altering physicochemical and biological properties:
Table 1: Structural and Physical Comparison
Key Observations:
- Cyclopropane vs.
- Heterocyclic Additions : The triazolylsulfanyl analog (C₂₁H₁₇ClN₆O₂S) exhibits higher polarity due to the triazole ring, likely reducing blood-brain barrier penetration but improving aqueous solubility .
- Fluorinated Derivatives : Patent compounds (e.g., Prep. 26) use trifluoroacetamide to block amide hydrolysis, a common metabolic pathway for acetamides .
Electronic and Steric Effects
- Chloro and Methoxy Positioning : The chloro (position 4) and methoxy (position 2) groups create an electron-deficient aromatic ring, directing electrophilic substitution to position 3. This electronic profile contrasts with azo-containing analogs (e.g., –8), where nitro and diazenyl groups further deactivate the ring, limiting reactivity .
- Cyclopropane Strain: The 1-methylcyclopropyl group introduces angle strain (~60° bond angles), which may increase susceptibility to ring-opening reactions under acidic conditions compared to non-strained substituents .
Table 2: Commercial Availability and Pricing (From )
| Compound Name | Quantity | Price (€) |
|---|---|---|
| Target Compound | 1 g | 4,042 |
| Tert-Butyl (1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)carbamate | 1 g | 283 |
- The target compound’s higher price reflects synthetic challenges in cyclopropane ring formation (e.g., via Simmons–Smith reaction) compared to boronate ester analogs, which are more accessible .
Biological Activity
N-[4-Chloro-2-methoxy-5-(1-methylcyclopropyl)phenyl]acetamide, also known by its CAS number 1629269-90-4, is a compound that has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial properties, structure-activity relationships, and potential therapeutic applications based on recent research findings.
Basic Information
- Molecular Formula : C13H16ClNO2
- Molecular Weight : 253.72 g/mol
- CAS Number : 1629269-90-4
Structure
The compound features a chloro-substituted phenyl ring, which is significant for its biological activity. The presence of the methoxy and methylcyclopropyl groups contributes to its lipophilicity and overall interaction with biological targets.
Antimicrobial Potential
Recent studies have demonstrated that chloroacetamides, including this compound, exhibit varying degrees of antimicrobial activity. A notable study evaluated the antimicrobial efficacy of various N-(substituted phenyl)-2-chloroacetamides against several pathogens, including Escherichia coli, Staphylococcus aureus, and Candida albicans.
Key Findings:
- Gram-positive Bacteria : The compound showed strong activity against S. aureus and methicillin-resistant S. aureus (MRSA), highlighting its potential as an antimicrobial agent against resistant strains .
- Gram-negative Bacteria : Activity against E. coli was less pronounced, indicating a selective efficacy that may be influenced by the structure of the phenyl ring .
- Fungi : Moderate effectiveness was observed against C. albicans, suggesting a broader spectrum of action .
Structure-Activity Relationship (SAR)
The effectiveness of this compound is closely related to its chemical structure. The position of substituents on the phenyl ring plays a critical role in determining biological activity:
| Substituent Position | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria | Activity Against Fungi |
|---|---|---|---|
| Para (4-position) | High | Moderate | Moderate |
| Meta (3-position) | Moderate | Low | Low |
| Ortho (2-position) | Low | Low | Low |
This table illustrates how different substituent positions can affect the biological activity of chloroacetamides, with para-substituted compounds generally exhibiting superior efficacy .
Study 1: Antimicrobial Efficacy
A comprehensive study conducted in 2021 assessed the antimicrobial potential of twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides, including this compound. The study utilized quantitative structure-activity relationship (QSAR) analysis to predict biological activity based on chemical structure.
Results:
- All tested compounds met Lipinski’s rule of five criteria, indicating favorable pharmacokinetic properties.
- The chloroacetamide derivatives were particularly effective against Gram-positive bacteria due to their ability to penetrate bacterial membranes effectively .
Study 2: Lipophilicity and Membrane Interaction
Research has indicated that the lipophilicity of compounds is crucial for their antimicrobial activity. Compounds with higher lipophilicity tend to penetrate cell membranes more efficiently, leading to enhanced biological effects. This compound's structural characteristics suggest it possesses suitable lipophilic properties for effective membrane interaction .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
